molecular formula C14H14ClNOS B586229 Ticlopidine-d4 N-Oxide CAS No. 1794760-44-3

Ticlopidine-d4 N-Oxide

Cat. No.: B586229
CAS No.: 1794760-44-3
M. Wt: 283.806
InChI Key: YEICEJCPALKCAT-RHQRLBAQSA-N
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Description

Ticlopidine-d4 N-Oxide: is a deuterated analog of Ticlopidine, a well-known platelet aggregation inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Ticlopidine. The deuterium atoms in this compound provide a unique advantage in tracing and analyzing the compound’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ticlopidine-d4 N-Oxide typically involves the N-oxidation of Ticlopidine-d4. The process can be carried out using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Ticlopidine-d4 N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can revert the N-oxide back to the parent compound, Ticlopidine-d4.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

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Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ticlopidine-d4 N-Oxide can be achieved through a multi-step process involving the oxidation of Ticlopidine-d4 with a suitable oxidizing agent in the presence of a catalyst.", "Starting Materials": [ "Ticlopidine-d4", "Oxidizing agent", "Catalyst", "Solvent" ], "Reaction": [ "Step 1: Dissolve Ticlopidine-d4 in solvent.", "Step 2: Add the oxidizing agent and catalyst to the reaction mixture.", "Step 3: Stir the reaction mixture at a suitable temperature and for a suitable time.", "Step 4: Isolate the product by filtration or extraction.", "Step 5: Purify the product by recrystallization or chromatography." ] }

CAS No.

1794760-44-3

Molecular Formula

C14H14ClNOS

Molecular Weight

283.806

IUPAC Name

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium

InChI

InChI=1S/C14H14ClNOS/c15-13-4-2-1-3-11(13)9-16(17)7-5-14-12(10-16)6-8-18-14/h1-4,6,8H,5,7,9-10H2/i1D,2D,3D,4D

InChI Key

YEICEJCPALKCAT-RHQRLBAQSA-N

SMILES

C1C[N+](CC2=C1SC=C2)(CC3=CC=CC=C3Cl)[O-]

Synonyms

5-[(2-Chlorophenyl-d4)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-Oxide; 

Origin of Product

United States

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